![molecular formula C21H23N3O B2584054 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea CAS No. 941870-29-7](/img/structure/B2584054.png)
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea
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Description
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DPH and is a member of the phenylurea family of compounds. DPH has been the subject of extensive research due to its unique properties, which make it useful in various scientific applications.
Scientific Research Applications
Chiral Ligand Development
- The use of organopalladium complexes containing ortho-metalated derivatives of dimethylamino naphthalene as chiral auxiliaries has been pivotal in promoting asymmetric hydrophosphination reactions. These reactions have led to the synthesis of stereochemically complex and enantioselective P,N-ligands, which are crucial in catalysis and asymmetric synthesis (F. Liu et al., 2009; G. He et al., 1998).
Asymmetric Synthesis
- The compound's derivatives have facilitated unique asymmetric Diels−Alder reactions and hydrophosphination processes, leading to the formation of chiral centers and promoting stereochemical control in synthetic routes. This has significant implications for synthesizing optically active compounds, which are valuable in pharmaceuticals and materials science (A. Song et al., 1999; Yinhua Huang et al., 2010).
Organometallic Chemistry
- The synthesis and application of organopalladium complexes utilizing the naphthalene-based dimethylamino structure have been extensively studied for their role in facilitating various chemical transformations. These studies have contributed to a deeper understanding of the mechanistic aspects of organometallic reactions and have opened new avenues for the development of novel catalytic processes (Mengtao Ma et al., 2010; Mengtao Ma et al., 2016).
properties
IUPAC Name |
1-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-24(2)20(15-22-21(25)23-17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-14,20H,15H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPMHEYRJKFWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea |
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